(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC14825474
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-16-12-8-4-3-7-11(12)13(15)14-9-5-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
| Standard InChI Key | BFTNVMYODJKDCG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2-Ethoxyphenyl)(pyrrolidin-1-yl)methanone (C₁₃H₁₇NO₂) features a 2-ethoxyphenyl group bonded to a pyrrolidin-1-yl moiety through a ketone bridge. The ethoxy substituent (-OCH₂CH₃) occupies the ortho position on the benzene ring, creating steric and electronic effects that influence both reactivity and molecular interactions. The pyrrolidine ring adopts an envelope conformation, with the N-atom participating in conjugation with the carbonyl group.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (2-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N2CCCC2 |
| InChI Key | BFTNVMYODJKDCG-UHFFFAOYSA-N |
| PubChem CID | 346384 |
The compound's stereoelectronic profile is defined by the electron-donating ethoxy group and the electron-withdrawing ketone, creating a push-pull system that modulates its chemical behavior.
Spectroscopic Signatures
While specific spectral data for this compound remain unpublished, analogous structures provide insight into expected characteristics:
-
¹H NMR: The ethoxy group typically appears as a triplet (δ 1.2–1.4 ppm, -CH₂CH₃) and quartet (δ 3.4–3.6 ppm, -OCH₂-). Aromatic protons resonate between δ 6.8–7.5 ppm, with coupling patterns reflecting substitution geometry. Pyrrolidine protons exhibit complex splitting due to ring puckering .
-
¹³C NMR: Key signals include the ketone carbonyl (δ 195–205 ppm), aromatic carbons (δ 110–160 ppm), and pyrrolidine carbons (δ 20–50 ppm) .
-
IR Spectroscopy: Strong C=O stretch (~1,680 cm⁻¹) and aromatic C=C vibrations (~1,500 cm⁻¹) dominate the spectrum .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized through Friedel-Crafts acylation or nucleophilic acyl substitution:
Route 1: Friedel-Crafts Acylation
2-Ethoxyphenol reacts with pyrrolidine carbonyl chloride in the presence of AlCl₃, facilitating electrophilic aromatic substitution at the activated ortho position.
Route 2: Ketone Formation via Coupling
A Ullmann-type coupling between 2-ethoxyiodobenzene and pyrrolidin-1-ylmethanone precursors under palladium catalysis offers improved regioselectivity .
Table 2: Comparative Synthesis Metrics
| Parameter | Friedel-Crafts Route | Coupling Route |
|---|---|---|
| Yield | 65–75% | 80–85% |
| Reaction Time | 8–12 h | 3–5 h |
| Byproduct Formation | Moderate | Low |
| Scalability | Limited | High |
Purification Strategies
Crude product purification employs:
-
Liquid-Liquid Extraction: Dichloromethane/water partitioning removes acidic byproducts
-
Column Chromatography: Silica gel with hexane/ethyl acetate gradient (3:1 → 1:2) achieves >95% purity
-
Recrystallization: Ethanol/water mixtures yield crystalline product suitable for X-ray analysis .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals:
-
Melting point range: 76–132°C (dependent on crystallinity)
Solubility Profile
Table 3: Solubility in Common Solvents (g/100 mL, 25°C)
| Solvent | Solubility |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
| Dichloromethane | 28.9 |
The compound's hydrophobicity (logP ≈ 2.1) suggests moderate membrane permeability, a critical factor in drug discovery applications.
Future Perspectives
Ongoing research priorities include:
-
Development of enantioselective syntheses for chiral derivatives
-
Exploration of click chemistry modifications for prodrug design
-
High-throughput screening against emerging therapeutic targets
-
Computational studies to optimize pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume